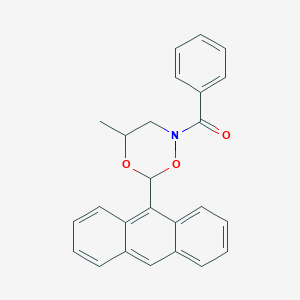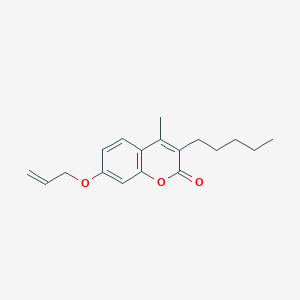![molecular formula C23H18FNO2 B389386 (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389386.png)
(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines a furanone ring with substituted phenyl and pyrrole groups
準備方法
The synthesis of (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furanone ring, followed by the introduction of the substituted phenyl and pyrrole groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
化学反応の分析
This compound can undergo several types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the pyrrole or phenyl groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism by which (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of various biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE stands out due to its unique combination of structural features. Similar compounds might include other furanone derivatives or molecules with similar aromatic substitutions. the specific arrangement of the phenyl and pyrrole groups in this compound provides distinct chemical and biological properties that can be advantageous in certain applications.
特性
分子式 |
C23H18FNO2 |
|---|---|
分子量 |
359.4g/mol |
IUPAC名 |
(3E)-5-(2,4-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one |
InChI |
InChI=1S/C23H18FNO2/c1-15-9-10-19(16(2)12-15)22-14-17(23(26)27-22)13-18-6-5-11-25(18)21-8-4-3-7-20(21)24/h3-14H,1-2H3/b17-13+ |
InChIキー |
UNFZDLRBTYHELA-GHRIWEEISA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C |
異性体SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C\C3=CC=CN3C4=CC=CC=C4F)/C(=O)O2)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389303.png)
![Ethyl 2-[(3-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B389307.png)
![ethyl (2Z)-2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389309.png)
![ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389310.png)
![ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389312.png)
![ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389314.png)
![2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B389315.png)
![4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one](/img/structure/B389316.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione](/img/structure/B389323.png)
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
![9-ethyl-4-methyl-8-(4-methylbenzoyl)-2H-furo[2,3-h]chromen-2-one](/img/structure/B389325.png)

![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
